molecular formula C17H26N2O3S B4927886 N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4927886
M. Wt: 338.5 g/mol
InChI Key: ONBNBPLVBSSBER-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that incorporate elements of tert-butyl groups, sulfonyl functionalities, and piperidine carboxamide structures. These components suggest the compound's potential involvement in various chemical and biological activities, drawing interest for its synthesis and characterization.

Synthesis Analysis

Synthesis of related compounds often involves multi-step processes including acylation, sulfonation, and substitution reactions. For instance, the synthesis of tert-butyl piperidine-1-carboxylate derivatives has been achieved through routes starting from piperidin-4-ylmethanol, proceeding through steps like acylation and sulfonation to yield the key intermediates with optimized methods for increased yield (Wang et al., 2015).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR are pivotal in characterizing the molecular structure of piperidine derivatives. These techniques confirm the molecular geometry, substitution patterns, and the presence of functional groups, providing a comprehensive understanding of the compound's framework (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including nucleophilic additions, cycloadditions, and substitutions, which are essential for modifying the structure and introducing new functional groups. These reactions are influenced by the compound's inherent chemical properties, such as reactivity of the sulfonyl group and the steric effects of the tert-butyl group (Jiang et al., 2005).

properties

IUPAC Name

N-tert-butyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-5-7-15(8-6-13)23(21,22)19-11-9-14(10-12-19)16(20)18-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBNBPLVBSSBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6947242

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